molecular formula C8H18N2 B1338674 N,N'-Diisopropylacetimidamide CAS No. 106500-93-0

N,N'-Diisopropylacetimidamide

Cat. No.: B1338674
CAS No.: 106500-93-0
M. Wt: 142.24 g/mol
InChI Key: SYCZCVFOEPCWBF-UHFFFAOYSA-N
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Description

N,N’-Diisopropylacetimidamide is a chemical compound with the molecular formula C8H18N2. It is known for its utility in various scientific research applications, particularly in the synthesis of metal nitride thin films using hydrazine derivatives. This compound is characterized by its unique structure, which includes two isopropyl groups attached to an acetimidamide core.

Preparation Methods

The synthesis of N,N’-Diisopropylacetimidamide typically involves the reaction of acetimidamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

N,N’-Diisopropylacetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or amides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: N,N’-Diisopropylacetimidamide can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N,N’-Diisopropylacetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of metal nitride thin films, which are important in various electronic and optical applications.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: N,N’-Diisopropylacetimidamide is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Diisopropylacetimidamide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of metal nitride thin films, the compound acts as a precursor that undergoes decomposition to form the desired nitride material. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with cellular components and enzymes.

Comparison with Similar Compounds

N,N’-Diisopropylacetimidamide can be compared with other similar compounds, such as:

    N,N-Diisopropylacetamide: This compound has a similar structure but differs in its functional group, which is an acetamide instead of an acetimidamide.

    N,N-Diisopropylformamide: Another related compound with a formamide functional group, used in various chemical reactions and applications.

The uniqueness of N,N’-Diisopropylacetimidamide lies in its specific structure and reactivity, which make it particularly useful in the synthesis of metal nitride thin films and other specialized applications.

Properties

IUPAC Name

N,N'-di(propan-2-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZCVFOEPCWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458602
Record name Ethanimidamide, N,N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106500-93-0
Record name Ethanimidamide, N,N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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